1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with two fluorine atoms and a pyrazole ring with two methyl groups, connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is fluorinated using appropriate fluorinating agents under controlled conditions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones.
Coupling Reaction: The fluorinated piperidine and the dimethylpyrazole are coupled using a methanone linker, often facilitated by catalysts and under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The fluorinated piperidine ring may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-fluoropiperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
- (4,4-difluoropiperidin-1-yl)(3-methyl-1H-pyrazol-4-yl)methanone
- (4,4-difluoropiperidin-1-yl)(3,5-dimethyl-1H-pyrazol-5-yl)methanone
Uniqueness
The unique combination of the difluorinated piperidine ring and the dimethylpyrazole ring in 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O/c1-7-9(8(2)15-14-7)10(17)16-5-3-11(12,13)4-6-16/h3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXOYTWDWNCXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.